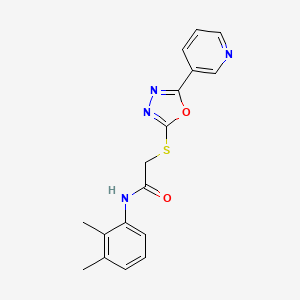

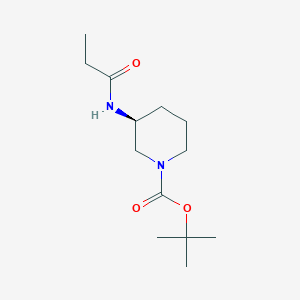

N-(2,3-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as DPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DPO-1 is a selective inhibitor of the small-conductance calcium-activated potassium channels (SK channels) and has been shown to have a variety of effects on neuronal activity. Furthermore, we will list future directions for research on DPO-1.

Scientific Research Applications

Photochemical Applications

The research on the cleavage of NO bonds in 1,2,4-oxadiazolines, such as those in N-(2,3-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, has found application in photochemistry. The photochemical cleavage of the N-O bond in these compounds occurs under mild conditions, indicating potential in photochemical reactions and materials science (Srimannarayana, Srivastava, & Clapp, 1970).

Corrosion Inhibition

A study on the synthesis and evaluation of long alkyl side chain acetamide derivatives, including those similar to this compound, explored their use as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies, suggesting their potential application in protecting metals from corrosion (Yıldırım & Cetin, 2008).

Polymer Science

The compound's structural framework has been utilized in the synthesis of new, thermally stable aromatic polyimides and poly(amide-imide) with 1,3,4-oxadiazole-2-pyridyl pendant groups. These polymers are notable for their solubility in polar and aprotic solvents and their high thermal stability, making them suitable for high-performance material applications (Mansoori et al., 2012).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have shown promise. For example, N-aryl/aralkyl derivatives of a similar compound exhibited significant α-glucosidase inhibitory potential, indicating potential therapeutic applications for diabetes and related metabolic disorders (Iftikhar et al., 2019).

Enzyme Inhibition

Compounds structurally related to this compound have been synthesized and screened for inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These findings suggest their potential as lead compounds for the development of enzyme inhibitors for therapeutic applications (Rehman et al., 2013).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-3-7-14(12(11)2)19-15(22)10-24-17-21-20-16(23-17)13-6-4-8-18-9-13/h3-9H,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXATIFLSQUXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(pyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)

![2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2823029.png)

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)

![2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2823034.png)

![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline](/img/structure/B2823035.png)

![N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2823036.png)

![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2823045.png)

![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)